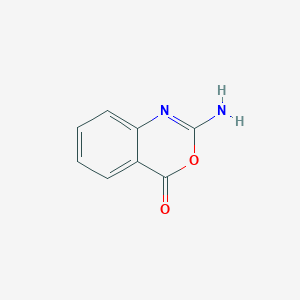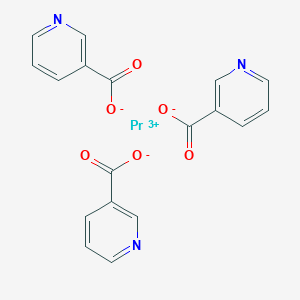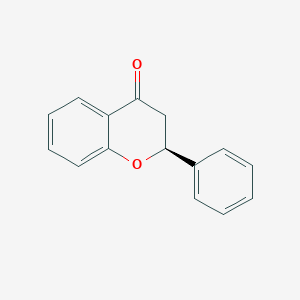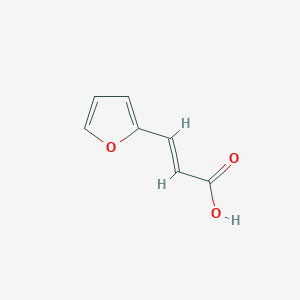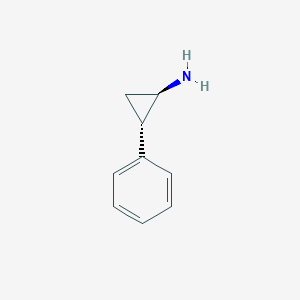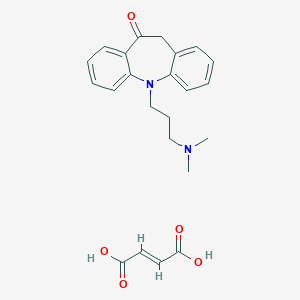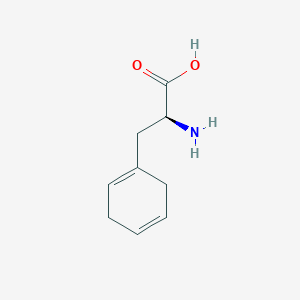
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate, also known as DFHD, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. DFHD is a member of the perfluorinated alkyl substances (PFASs) family, which are widely used in various industrial and consumer products due to their exceptional chemical stability and hydrophobicity. In
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate is not fully understood, but it is believed to involve the interaction of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate with various cellular and molecular targets. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has been shown to interact with cell membranes, altering their physical properties and modulating cellular signaling pathways. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has also been shown to interact with proteins, enzymes, and other biomolecules, affecting their function and activity.
Effets Biochimiques Et Physiologiques
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has been shown to have various biochemical and physiological effects, including modulation of the immune system, inhibition of angiogenesis and tumor growth, and reduction of inflammation. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has also been shown to affect lipid metabolism and glucose homeostasis, potentially contributing to its anti-diabetic effects. However, the exact mechanisms underlying these effects are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate is also highly hydrophobic, making it useful for studying the behavior of hydrophobic compounds in biological systems. However, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate's hydrophobicity can also make it difficult to study its interactions with aqueous environments. Additionally, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate's high stability can make it challenging to degrade or remove from the environment, posing potential environmental risks.
Orientations Futures
For 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate research include further investigating its potential applications in biomedical research, environmental science, and material science. In biomedical research, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate's anti-inflammatory, anti-tumor, and anti-angiogenic properties could be further explored for the development of new therapies for various diseases. Additionally, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate's potential as a drug delivery agent could be further investigated. In environmental science, further research is needed to understand the environmental fate and transport of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate and other PFASs, as well as their potential impacts on human and environmental health. In material science, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate's potential as a coating material for various surfaces could be further explored for the development of new materials with unique properties.
Méthodes De Synthèse
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate can be synthesized by reacting heptyl decanoate with perfluorohexane in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction occurs through a nucleophilic substitution mechanism, where the fluorine atoms on perfluorohexane replace the hydrogen atoms on heptyl decanoate. The resulting product is a white crystalline solid that is insoluble in water and highly stable under various conditions.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has been extensively studied for its potential applications in various fields, including biomedical research, environmental science, and material science. In biomedical research, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has been investigated for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has also been shown to modulate the immune system and improve drug delivery to target tissues. In environmental science, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has been used as a model compound to study the fate and transport of PFASs in the environment, including their bioaccumulation and toxicity. In material science, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has been explored as a potential coating material for various surfaces due to its exceptional hydrophobicity and chemical stability.
Propriétés
Numéro CAS |
18770-61-1 |
|---|---|
Nom du produit |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate |
Formule moléculaire |
C17H22F12O2 |
Poids moléculaire |
486.34 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl decanoate |
InChI |
InChI=1S/C17H22F12O2/c1-2-3-4-5-6-7-8-9-11(30)31-10-13(20,21)15(24,25)17(28,29)16(26,27)14(22,23)12(18)19/h12H,2-10H2,1H3 |
Clé InChI |
STTYQUIKLZSVHK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
CCCCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonymes |
Decanoic acid 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



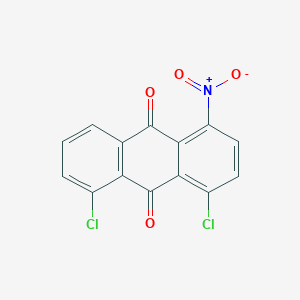
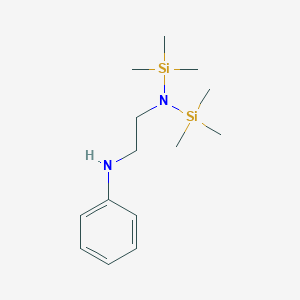
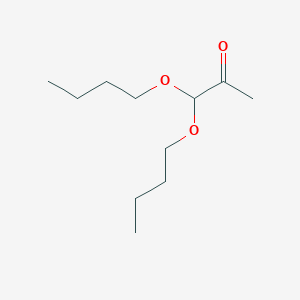
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
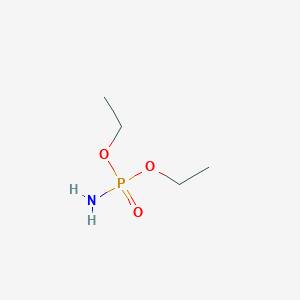
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)
